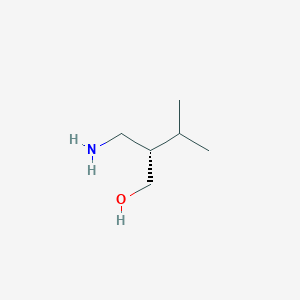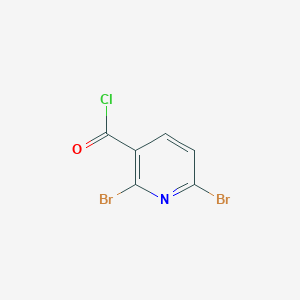
2,6-Dibromonicotinoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromonicotinoyl chloride is an organic compound with the molecular formula C6H2Br2ClNO It is a derivative of nicotinic acid, where two bromine atoms are substituted at the 2nd and 6th positions of the pyridine ring, and a chloride group is attached to the carbonyl carbon
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dibromonicotinoyl chloride can be synthesized through the bromination of nicotinic acid derivatives followed by chlorination. One common method involves the bromination of 2,6-dibromonicotinic acid using bromine in the presence of a suitable solvent like acetic acid. The resulting 2,6-dibromonicotinic acid is then treated with thionyl chloride (SOCl2) to form this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dibromonicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Reduction Reactions: The compound can be reduced to form 2,6-dibromonicotinamide or other reduced derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for chlorination reactions.
Bromine (Br2): Used for bromination reactions.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions with amines and alcohols.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
2,6-Dibromonicotinoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,6-dibromonicotinoyl chloride involves its reactivity towards nucleophiles due to the presence of the electron-withdrawing bromine and chloride groups. These groups make the carbonyl carbon highly electrophilic, facilitating nucleophilic attack and subsequent substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dibromoquinonechlorimide: Another dibromo compound with similar reactivity but different applications.
2,6-Dibromonicotinic Acid: The precursor to 2,6-dibromonicotinoyl chloride, used in similar synthetic routes.
2,6-Dibromo-3,4,5-trialkoxybenzoate: Used in the synthesis of liquid crystalline materials
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C6H2Br2ClNO |
|---|---|
Poids moléculaire |
299.35 g/mol |
Nom IUPAC |
2,6-dibromopyridine-3-carbonyl chloride |
InChI |
InChI=1S/C6H2Br2ClNO/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H |
Clé InChI |
ZXQZIDNJNVFTRI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(=O)Cl)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-2-[(1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl]aceticacid](/img/structure/B15222625.png)
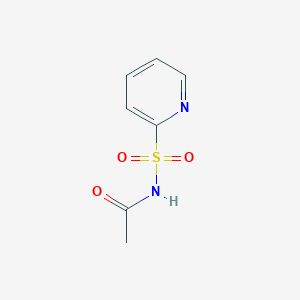
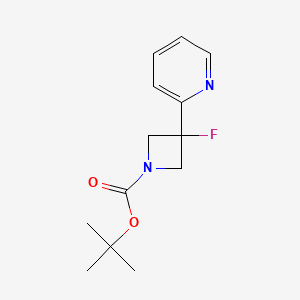
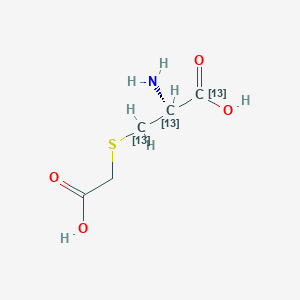
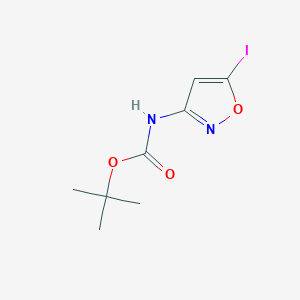


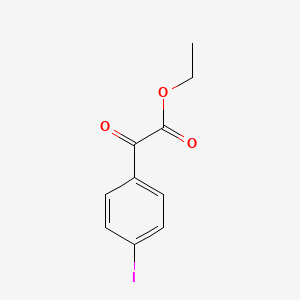
![N-[(3R,4R)-1-benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride](/img/structure/B15222678.png)

